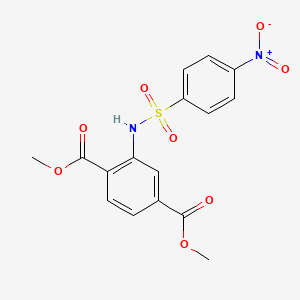![molecular formula C29H31N3O5S B11640442 4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11640442.png)
4-{[2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(4-tert-butylphényl)-4-hydroxy-5-oxo-1-(pyridin-3-ylméthyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-diméthylbenzènesulfonamide est un composé organique complexe avec une structure unique qui comprend un cycle pyrrolidine, une partie pyridine et un groupe benzènesulfonamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-{[2-(4-tert-butylphényl)-4-hydroxy-5-oxo-1-(pyridin-3-ylméthyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-diméthylbenzènesulfonamide implique généralement plusieurs étapes. Une méthode courante commence par la réaction du chlorure de 4-tert-butylphénylsulfonyle avec la 3-picolylamine en présence de triéthylamine. Cette réaction conduit à la formation d'un intermédiaire, qui est ensuite réagi avec d'autres réactifs pour former le composé final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions de réaction et la garantie de la pureté et du rendement du produit final.
Analyse Des Réactions Chimiques
Types de réactions
4-{[2-(4-tert-butylphényl)-4-hydroxy-5-oxo-1-(pyridin-3-ylméthyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-diméthylbenzènesulfonamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Des réactions de substitution nucléophile peuvent se produire à des positions spécifiques dans la molécule, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, y compris la température, le solvant et le temps de réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction pourrait conduire à la formation d'analogues réduits.
Applications de la recherche scientifique
4-{[2-(4-tert-butylphényl)-4-hydroxy-5-oxo-1-(pyridin-3-ylméthyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-diméthylbenzènesulfonamide a plusieurs applications en recherche scientifique :
Chimie : Le composé est utilisé comme élément de base en synthèse organique, permettant la création de molécules plus complexes.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 4-{[2-(4-tert-butylphényl)-4-hydroxy-5-oxo-1-(pyridin-3-ylméthyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-diméthylbenzènesulfonamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
4-[2-(4-TERT-BUTYLPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-[2-(4-TERT-BUTYLPHENYL)-4-HYDROXY-5-OXO-1-[(PYRIDIN-3-YL)METHYL]-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés de la benzènesulfonamide et des molécules contenant de la pyrrolidine. Voici quelques exemples :
Unicité
L'unicité de 4-{[2-(4-tert-butylphényl)-4-hydroxy-5-oxo-1-(pyridin-3-ylméthyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-diméthylbenzènesulfonamide réside dans sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C29H31N3O5S |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
4-[(E)-[2-(4-tert-butylphenyl)-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C29H31N3O5S/c1-29(2,3)22-12-8-20(9-13-22)25-24(27(34)28(35)32(25)18-19-7-6-16-30-17-19)26(33)21-10-14-23(15-11-21)38(36,37)31(4)5/h6-17,25,33H,18H2,1-5H3/b26-24+ |
Clé InChI |
VMDKNQKCZFECLS-SHHOIMCASA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(3-chloro-4-methylphenyl)-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640364.png)
![ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate](/img/structure/B11640367.png)
![(5Z)-1-(4-methoxyphenyl)-2-sulfanyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-4,6(1H,5H)-dione](/img/structure/B11640370.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B11640372.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640378.png)
![ethyl 4-(5-{(Z)-[5-imino-2-(2-methylpropyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11640383.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640385.png)
![4-{[4-(4-Chlorobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B11640388.png)
![Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate](/img/structure/B11640393.png)
![methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11640401.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
